molecular formula C10H11F3S B7988688 3,3,3-Trifluoropropyl m-tolyl sulfide CAS No. 1713160-59-8

3,3,3-Trifluoropropyl m-tolyl sulfide

Cat. No.: B7988688
CAS No.: 1713160-59-8
M. Wt: 220.26 g/mol
InChI Key: ZYZJYDNRULWIQA-UHFFFAOYSA-N
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Description

3,3,3-Trifluoropropyl m-tolyl sulfide is an organosulfur compound characterized by the presence of a trifluoropropyl group attached to a m-tolyl sulfide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoropropyl m-tolyl sulfide typically involves the reaction of 3,3,3-trifluoropropyl bromide with m-tolyl thiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation or chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoropropyl m-tolyl sulfide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoropropyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Regeneration of the sulfide from sulfoxides or sulfones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3,3-Trifluoropropyl m-tolyl sulfide has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,3,3-Trifluoropropyl m-tolyl sulfide exerts its effects involves interactions with molecular targets such as enzymes and proteins. The trifluoropropyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with hydrophobic regions of target molecules. This interaction can modulate the activity of enzymes or disrupt protein-protein interactions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,3,3-Trifluoropropyl phenyl sulfide
  • 3,3,3-Trifluoropropyl benzyl sulfide
  • 3,3,3-Trifluoropropyl p-tolyl sulfide

Uniqueness

3,3,3-Trifluoropropyl m-tolyl sulfide is unique due to the presence of the m-tolyl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

1-methyl-3-(3,3,3-trifluoropropylsulfanyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3S/c1-8-3-2-4-9(7-8)14-6-5-10(11,12)13/h2-4,7H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZJYDNRULWIQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)SCCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601228247
Record name Benzene, 1-methyl-3-[(3,3,3-trifluoropropyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601228247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1713160-59-8
Record name Benzene, 1-methyl-3-[(3,3,3-trifluoropropyl)thio]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1713160-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-methyl-3-[(3,3,3-trifluoropropyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601228247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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